molecular formula C25H18OS2 B14361482 Bis[4-(phenylsulfanyl)phenyl]methanone CAS No. 93103-33-4

Bis[4-(phenylsulfanyl)phenyl]methanone

Katalognummer: B14361482
CAS-Nummer: 93103-33-4
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: IOPUXYCZCIVRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[4-(phenylsulfanyl)phenyl]methanone: is an organic compound with the molecular formula C19H14OS2 It is characterized by the presence of two phenylsulfanyl groups attached to a central methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-bromothiophenol with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Bis[4-(phenylsulfanyl)phenyl]methanone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis[4-(phenylsulfanyl)phenyl]methanone is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical properties may offer advantages over existing treatments.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Wirkmechanismus

The mechanism of action of Bis[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The phenylsulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Bis[4-(dimethylamino)phenyl]methanone
  • Bis[4-(diethylamino)phenyl]methanone
  • Bis[4-(2-isopropenylphenoxy)phenyl]methanone

Comparison: Bis[4-(phenylsulfanyl)phenyl]methanone is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

93103-33-4

Molekularformel

C25H18OS2

Molekulargewicht

398.5 g/mol

IUPAC-Name

bis(4-phenylsulfanylphenyl)methanone

InChI

InChI=1S/C25H18OS2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H

InChI-Schlüssel

IOPUXYCZCIVRBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.